(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
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Description
(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H17FN4O3S and its molecular weight is 412.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated derivatives of fluorobenzothiazoles and piperazine for their antimicrobial activities. The incorporation of fluorobenzo[d]thiazol and piperazin-1-yl groups into compounds has shown promising results against a variety of microbial strains, highlighting the potential of such compounds in developing new antimicrobial agents.
Synthesis and Evaluation of Antimicrobial Agents : A study by Jagtap et al. synthesized novel compounds incorporating fluorobenzothiazoles and sulphonamide groups, evaluating their antimicrobial activities. The study found that these compounds exhibited significant antimicrobial properties, suggesting their potential use in combating microbial infections (Jagtap et al., 2010).
Development of Antiviral and Antimicrobial Compounds : Reddy et al. synthesized urea and thiourea derivatives doped with febuxostat and evaluated their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. The study indicated that specific derivatives showed promising antiviral and antimicrobial activities, offering insights into the development of new therapeutic agents (Reddy et al., 2013).
Antibacterial Activity of Piperazine Derivatives : Qi et al. designed and synthesized piperazine derivatives, assessing their antibacterial effectiveness. Some derivatives demonstrated enhanced antibacterial activities, pointing towards the therapeutic potential of such compounds in treating bacterial infections (Qi, 2014).
Properties
IUPAC Name |
(E)-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c21-16-5-2-6-17-19(16)22-20(29-17)24-11-9-23(10-12-24)18(26)8-7-14-3-1-4-15(13-14)25(27)28/h1-8,13H,9-12H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQPYCHLQRJNOZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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